molecular formula C17H16O4 B7911215 Methyl 3-((4-acetylphenoxy)methyl)benzoate

Methyl 3-((4-acetylphenoxy)methyl)benzoate

Cat. No.: B7911215
M. Wt: 284.31 g/mol
InChI Key: WMMXUAVVJIGEJW-UHFFFAOYSA-N
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Description

Methyl 3-((4-acetylphenoxy)methyl)benzoate is a benzoic acid derivative featuring a methyl ester at the carboxylic acid position and a (4-acetylphenoxy)methyl substituent at the 3-position of the benzene ring.

Properties

IUPAC Name

methyl 3-[(4-acetylphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-12(18)14-6-8-16(9-7-14)21-11-13-4-3-5-15(10-13)17(19)20-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMXUAVVJIGEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-acetylphenoxymethyl)benzoate typically involves the esterification of 3-(4-acetylphenoxymethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(4-acetylphenoxymethyl)benzoate may involve continuous flow reactors to enhance efficiency and yield. The process parameters are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-acetylphenoxymethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium, elevated temperatures

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous conditions, typically at room temperature

  • Substitution

      Reagents: Halogens, nitrating agents

      Conditions: Varies depending on the specific substitution reaction

Major Products Formed

    Oxidation: Formation of 3-(4-carboxyphenoxymethyl)benzoic acid

    Reduction: Formation of 3-(4-hydroxyphenoxymethyl)benzoic acid

    Substitution: Formation of various substituted derivatives depending on the electrophile used

Scientific Research Applications

Methyl 3-(4-acetylphenoxymethyl)benzoate is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-acetylphenoxymethyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various biological pathways. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzoate esters, focusing on substituent effects, synthesis yields, and physicochemical properties.

Substituent Variations and Structural Analogues

a) Methyl 4-(3-Nitrobenzyloxy)benzoate (5a)
  • Structure : Nitro group at the 3-position of the benzyloxy substituent (position 4 on the benzoate core).
  • Synthesis : Prepared via reaction of methyl 4-hydroxybenzoate with 3-nitrobenzyl chloride (82% yield, K₂CO₃/DMF, 70°C for 14 h) .
  • Key Differences : The nitro group is strongly electron-withdrawing, which may enhance thermal stability but reduce solubility in polar solvents compared to the acetyl-substituted target compound.
b) Methyl 4-(3-(4-Acetylphenoxy)propoxy)benzoate (CAS 937602-04-5)
  • Structure: Propoxy spacer between the 4-acetylphenoxy group and the benzoate core (position 4).
  • Molecular Formula : C₁₉H₂₀O₅ (MW: 328.36) .
  • Key Differences : The propoxy linker increases molecular flexibility and may lower melting points compared to the target compound’s methylene bridge.
c) Methyl 3-{[(4-Chlorophenoxy)acetyl]amino}benzoate
  • Structure: Chlorophenoxy acetyl amino group at position 3.
  • Physical Properties : Density = 1.328 g/cm³; Boiling point = 530.3°C .
d) Methyl 3-(4-Methoxyphenyl)benzoate
  • Structure : Methoxy group at the para position of the pendant phenyl ring.
  • Molecular Formula : C₁₅H₁₄O₃ (MW: 242.27) .

Observations :

  • Higher yields (82–94%) are achieved for compounds with straightforward alkylation reactions (e.g., nitro or chloroalkyl substituents) .
  • Lower yields (16–18%) occur in multi-step syntheses involving heterocycles or amide formations .

Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) Key Functional Groups
Methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate 530.3 1.328 Chloro, amide, ester
Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate Not reported Not reported Acetyl, ether, ester
Methyl 3-(4-methoxyphenyl)benzoate Not reported Not reported Methoxy, ester

Observations :

  • Chloro and acetyl groups increase density and boiling points due to higher molecular weight and polarity .
  • Methoxy groups may enhance solubility in organic solvents compared to acetyl derivatives .

Biological Activity

Methyl 3-((4-acetylphenoxy)methyl)benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group and phenolic moieties, which contribute to its reactivity and biological interactions. The compound's structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₈O₅
  • CAS Number : [insert CAS number]

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains, including Escherichia coli and Staphylococcus aureus, utilized the well diffusion assay to assess antibacterial activity. The results indicated notable zones of inhibition, suggesting effective antibacterial action against these pathogens.

Organism Zone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

The compound demonstrated a higher efficacy compared to standard antibiotics, indicating its potential as a new antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored through various assays. Notably, the MTT assay was employed to evaluate cytotoxic effects on human cancer cell lines, including MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma). The findings revealed that the compound exhibited cytotoxic activity with an IC₅₀ value of 16.63 ± 0.27 μM , outperforming traditional chemotherapeutics such as cisplatin .

The mechanism underlying the anticancer activity involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential loss in cancer cells. Annexin V assays confirmed apoptosis as the primary mode of cell death induced by the compound .

Case Studies

  • Study on Antibacterial Efficacy :
    • A comprehensive study evaluated the antibacterial effects of various synthesized derivatives of this compound against both Gram-positive and Gram-negative bacteria.
    • Results showed that metal complexes derived from this compound displayed enhanced antimicrobial activity compared to the parent compound, highlighting the importance of structural modifications in improving efficacy .
  • Anticancer Evaluation :
    • In another study, this compound was tested against multiple cancer cell lines.
    • The results indicated a dose-dependent response with significant cytotoxicity observed in colorectal cancer cells, further validating its potential as an anticancer agent .

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